molecular formula C20H19ClN4O4S B3753994 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B3753994
M. Wt: 446.9 g/mol
InChI Key: VBRXLRRLQYJRBK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic sulfonamide derivative designed for advanced research applications. Its molecular structure incorporates a butanamide linker connecting a 4-chlorophenoxy group and a pyrimidin-2-ylsulfamoyl phenyl moiety. The presence of the chlorophenoxy group is known to enhance the compound's lipophilicity and membrane permeability, which can be critical for cellular uptake studies, though it may also be associated with a higher potential for cytotoxicity compared to methoxy-substituted analogs . The pyrimidine-linked sulfamoyl group is a key pharmacophore that facilitates targeted binding to enzyme active sites, making this compound a valuable tool for investigating protein-ligand interactions . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-15-4-8-17(9-5-15)29-14-1-3-19(26)24-16-6-10-18(11-7-16)30(27,28)25-20-22-12-2-13-23-20/h2,4-13H,1,3,14H2,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRXLRRLQYJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with butanoyl chloride to form 4-(4-chlorophenoxy)butanoyl chloride. This intermediate is then reacted with 4-aminopyrimidine-2-sulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

  • 4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide (CAS: 590399-42-1) Key Difference: A methyl group at the 2-position of the phenoxy ring and a pyrrolidinylsulfonyl group instead of pyrimidinylsulfamoyl. The pyrrolidinylsulfonyl group may enhance solubility but lacks the hydrogen-bonding capacity of the pyrimidine ring, possibly diminishing target specificity .
  • 4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (CAS: 453584-34-4) Key Difference: Ethyl substituent on the phenoxy ring and a morpholine group replacing the pyrimidinylsulfamoyl moiety. Impact: The ethyl group increases hydrophobicity, while the morpholine ring improves water solubility. This trade-off may alter pharmacokinetics, favoring longer half-lives but weaker enzyme inhibition compared to the pyrimidine-based structure .

Variations in the Sulfamoyl/Sulfonamide Group

  • N1-Butyryl-N4-valeroylsulfamethazine

    • Key Difference : A sulfamethazine core with butyryl and valeroyl acyl groups.
    • Impact : Demonstrated high synthetic yield (96%) and stability (mp 176–177°C), with FTIR confirming strong carbonyl (1674 cm⁻¹) and sulfonamide (1161 cm⁻¹) peaks. Unlike the target compound, this derivative is tailored for antimicrobial activity, likely due to the sulfamethazine scaffold .
  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Key Difference: A pentanamide chain and isoindolinone moiety. The isoindolinone group adds electron-withdrawing properties, which may enhance metabolic stability but reduce solubility (elemental analysis: C 58.59%, H 4.81%) .

Functional Analogues with Therapeutic Implications

  • N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Key Difference: Cyclopropanesulfonamido-pyrimidine core and chloropyridinylphenyl group. Impact: Patented as a CTPS1 inhibitor for proliferative diseases, this compound highlights how sulfonamide-pyrimidine hybrids can be optimized for anticancer activity. The cyclopropane ring may confer conformational rigidity, improving target engagement compared to the chlorophenoxy variant .

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Activity
Target Compound 443.89* 4-Chlorophenoxy, pyrimidinylsulfamoyl Not reported Potential kinase inhibition
4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide 461.94 2-Methylphenoxy, pyrrolidinylsulfonyl Not reported Unspecified
N1-Butyryl-N4-valeroylsulfamethazine 452.50 Butyryl, valeroyl, sulfamethazine 176–177 Antimicrobial
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide 376.48 4-Ethylphenoxy, morpholine Not reported Unspecified

*Calculated based on molecular formula C₁₉H₁₈ClN₃O₃S.

Critical Analysis of Research Findings

  • However, derivatives with morpholine or pyrrolidine substituents () may prioritize solubility over potency .
  • Synthetic Feasibility : High-yield syntheses (e.g., 96% in ) contrast with the lack of reported data for the target compound, highlighting a gap in scalable production methods .
  • Contradictions: While chlorophenoxy groups enhance lipophilicity, they may also increase toxicity risks compared to ethyl or methyl substituents, necessitating further toxicity profiling .

Biological Activity

The compound 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide , also known as CAS Number 371201-10-4, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a chlorophenoxy group and a pyrimidinylsulfamoyl moiety, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H19ClN4O4SC_{20}H_{19}ClN_{4}O_{4}S, with a molecular weight of approximately 426.90 g/mol. The compound's structure is characterized by:

  • Chlorophenoxy Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Pyrimidinylsulfamoyl Moiety : This part is significant for its potential interactions with enzymes and receptors, possibly influencing anti-inflammatory and antimicrobial activities.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H19ClN4O4SC_{20}H_{19}ClN_{4}O_{4}S
Molecular Weight426.90 g/mol
Functional GroupsChlorophenoxy, Pyrimidinylsulfamoyl

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated moderate growth inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the pyrimidinylsulfamoyl group may enhance interactions with bacterial enzymes involved in folate synthesis, akin to traditional sulfonamide antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies further confirmed that treatment with this compound significantly reduced mRNA levels of these cytokines without inducing hepatotoxicity .

The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways associated with inflammation and infection. Specifically, it may inhibit pathways like STAT3 and NF-κB, which are crucial in mediating inflammatory responses .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialModerate inhibition against various bacterial strains
Anti-inflammatorySignificant reduction in IL-1β and IL-6 levels
MechanismInhibition of STAT3/NF-κB signaling pathways

Case Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial efficacy of structurally related compounds, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting potential as a lead compound for further development into effective antibacterial agents.

Case Study 2: In Vivo Anti-inflammatory Study

Another study investigated the anti-inflammatory effects of the compound in a mouse model subjected to LPS-induced inflammation. The administration of the compound resulted in a significant decrease in liver inflammation markers, including ALT and AST levels, demonstrating its therapeutic potential in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide, and how can reaction conditions be standardized?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution for coupling the chlorophenoxy group to the butanamide backbone .
  • Sulfonamide formation between pyrimidin-2-amine and sulfonyl chloride intermediates, requiring anhydrous conditions and catalysts like triethylamine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve yield, while temperatures between 60–80°C enhance reaction kinetics .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC for purity validation (>95%) .

Q. What spectroscopic methods are critical for characterizing this compound, and how are structural ambiguities resolved?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the chlorophenoxy moiety (δ 6.8–7.3 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.5 ppm for NH) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1350 cm1^{-1} (sulfonamide S=O) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 459.08) and fragments .
  • X-ray crystallography (if crystalline) resolves stereochemical uncertainties .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C in inert atmospheres .
  • Photostability : Exposure to UV-Vis light (300–800 nm) over 72 hours, monitored via HPLC .
  • pH sensitivity : Incubation in buffers (pH 2–12) to assess hydrolysis of sulfonamide/amide bonds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological efficacy?

  • Derivatization : Modify the chlorophenoxy group (e.g., introduce methyl or fluoro substituents) to alter lipophilicity and target affinity .
  • Pyrimidine ring substitutions : Replace pyrimidin-2-yl with pyridinyl or morpholinyl groups to test selectivity for kinase targets .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., tyrosine kinases) across derivatives .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cellular viability assays (MTT/WST-1) .
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., 4-(4-fluorophenoxy) analogs) to identify trends .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR or VEGFR2) .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories in explicit solvent models .
  • ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?

  • LC-MS/MS : Identify hydrolytic products (e.g., free chlorophenol or sulfamic acid) using reverse-phase C18 columns and MRM transitions .
  • Forced degradation studies : Expose the compound to oxidative (H2 _2O2_2), thermal (40–60°C), and photolytic conditions .
  • Isotopic labeling : 13C^{13}C-labeled analogs track degradation pathways via NMR .

Methodological Considerations

Q. How can researchers resolve low yields in the final coupling step of synthesis?

  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Buchwald-Hartwig amidation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) .
  • In situ IR monitoring : Track amine consumption to optimize reaction termination .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure protein stabilization post-compound treatment .
  • Fluorescent probes : Conjugate BODIPY tags to the compound for confocal imaging .
  • Knockdown/knockout models : CRISPR-Cas9-mediated gene editing to confirm target dependency .

Key Challenges & Future Directions

  • Target selectivity : Address off-target effects via prodrug strategies or covalent inhibitors .
  • Scalability : Transition from batch to flow chemistry for eco-friendly synthesis .
  • Data reproducibility : Establish open-access repositories for structural and bioactivity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

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